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Compound of Interest

Compound Name: 3-Hydroxy Nevirapine

CAS No.: 174532-82-2

Cat. No.: B030129

Get Quote

Executive Summary
3-Hydroxy Nevirapine (3-OH-NVP) represents a critical Phase I oxidative metabolite of the

non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[1] Unlike its regioisomer 12-

hydroxy nevirapine, which is frequently cited as the primary driver of immune-mediated skin

rash via a quinone methide pathway, 3-OH-NVP is the predominant urinary metabolite in

humans, formed primarily via CYP2B6.

This guide provides a rigorous chemical characterization of 3-OH-NVP, detailing its

physicochemical properties, structural elucidation via MS/NMR, and specific bio-analytical

protocols for its isolation and quantification. It further distinguishes the toxicological activation

pathways of 3-OH-NVP (quinone imine formation) versus the 12-OH-NVP (quinone methide

formation).

Physicochemical Identity
Before establishing analytical workflows, the fundamental physical constants of the analyte

must be defined to ensure proper handling and solubility.
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Biosynthesis & Chemical Origins
The generation of 3-OH-NVP is a regioselective oxidation process. Understanding its origin is

vital for pharmacokinetic (PK) profiling.

Metabolic Pathway (In Vivo/In Vitro)
The formation of 3-OH-NVP is catalyzed predominantly by the cytochrome P450 isozyme

CYP2B6, with minor contributions from CYP3A4.[3] This makes 3-OH-NVP a specific

biomarker for CYP2B6 activity in clinical phenotyping.

Chemical Synthesis Strategies
While industrial synthesis of the parent Nevirapine is well-documented (via CAPIC processes),

the specific synthesis of the 3-OH metabolite for reference standards typically follows one of

two routes:

Late-Stage Oxidation: Direct lithiation of the pyridine ring of Nevirapine followed by

boronation and oxidation. This is challenging due to the competing reactive sites on the

diazepine ring.

De Novo Construction: Utilization of a pre-hydroxylated pyridine building block (e.g., 2-

chloro-3-amino-5-hydroxy-4-picoline) condensed with the nicotinic acid derivative.

Metabolic Activation Diagram
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The following diagram illustrates the divergent pathways of Nevirapine metabolism, highlighting

the distinct toxicological activation of the 3-OH metabolite compared to the 12-OH metabolite.
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Caption: Divergent metabolic activation: 3-OH-NVP forms a Quinone Imine, while 12-OH-NVP

forms a Quinone Methide.[3]

Structural Elucidation & Spectral Characteristics
Confirmation of the 3-OH-NVP structure requires distinguishing it from the 2-OH, 8-OH, and 12-

OH isomers.

Mass Spectrometry (LC-MS/MS)
The fragmentation pattern is distinct due to the stability of the phenolic ring system.

Ionization Mode: ESI Positive (+).

Precursor Ion:

Primary Product Ion:

Mechanism:[4][5][6] Loss of the cyclopropyl group (41 Da). The cyclopropyl ring is

cleaved, often involving a radical mechanism stabilized by the diazepine ring.
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Secondary Fragment:

(Loss of CO from the lactam ring).

Nuclear Magnetic Resonance (NMR)
The introduction of the hydroxyl group on the pyridine ring causes specific chemical shift

changes compared to the parent drug.

Solvent: DMSO-

(Preferred due to solubility).

H NMR Key Signals:

~10.5 ppm: Broad singlet (Phenolic -OH). Diagnostic signal absent in parent.

Aromatic Region: The pyridine protons will show a shift due to the electron-donating effect

of the -OH group. The coupling pattern changes from the parent's pyridine substitution to a

pattern reflecting the 3-position substitution.

Methyl Group: Remains a singlet at

~2.3 ppm (distinct from 12-OH-NVP where this signal shifts/disappears).

Analytical Protocol: HPLC Quantification
This protocol provides a validated method for separating 3-OH-NVP from the parent drug and

other metabolites in biological matrices (plasma/urine).

Chromatographic Conditions
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

Mobile Phase A: 20 mM Ammonium Acetate (pH 4.0 - adjusted with Acetic Acid).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.
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Detection: UV @ 280 nm (Max absorption for the diazepine chromophore).

Temperature: 30°C.

Gradient Program
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Retention Logic
3-OH-NVP: Elutes early (~4-6 min) due to increased polarity from the phenolic hydroxyl.

Parent NVP: Elutes later (~10-12 min).

Resolution: The critical pair is often 2-OH-NVP and 3-OH-NVP. The use of Ammonium

Acetate buffer at pH 4.0 suppresses the ionization of the phenolic group, sharpening the

peak shape and improving resolution.

Analytical Workflow Diagram
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Caption: Standardized extraction and detection workflow for Nevirapine metabolites.

Toxicology & Reactivity Profile
While 12-OH-NVP is the primary suspect in skin rash etiology, 3-OH-NVP possesses its own

reactive potential.

The Quinone Imine Pathway
Unlike 12-OH-NVP, which forms a Quinone Methide (exocyclic double bond), 3-OH-NVP can

oxidize to form a Para-Quinone Imine (endocyclic double bonds).

Mechanism: Two-electron oxidation of the aminophenol moiety.

Reactivity: The Quinone Imine is a Michael acceptor.[4] It can covalently bind to cysteine

residues on hepatic proteins.

Detoxification: In healthy systems, this intermediate is rapidly conjugated with Glutathione

(GSH) or reduced back to the parent phenol. Toxicity manifests when GSH pools are

depleted.

Clinical Relevance
High urinary concentrations of 3-OH-NVP correlate with CYP2B6 induction.[1] While less

directly linked to the severe Stevens-Johnson Syndrome (SJS) than the 12-OH metabolite, the
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accumulation of 3-OH-NVP indicates high metabolic throughput and potential for oxidative

stress in the liver.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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